(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester
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Overview
Description
(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its ability to form stable complexes with metal ions. Its structure includes an ethylenediaminetetraacetic acid (EDTA) backbone, which is a well-known chelating agent, and a 4-aminobenzyl group that adds specificity to its binding properties.
Mechanism of Action
Target of Action
It’s known that tertiary butyl esters find large applications in synthetic organic chemistry . They are often used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Mode of Action
The compound’s mode of action involves the formation of a tetrahedral intermediate, which is a key factor for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction . This process is facilitated by 1,3-chelation .
Biochemical Pathways
The compound plays a role in the synthesis of tertiary butyl esters, which are widely used in synthetic organic chemistry .
Result of Action
The result of the compound’s action involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable compared to the batch .
Action Environment
The action of (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester can be influenced by environmental factors. For instance, the use of flow microreactor systems has been found to enhance the efficiency and versatility of the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester typically involves multiple steps. The process begins with the preparation of ethylenediaminetetraacetic acid, which is then modified to introduce the 4-aminobenzyl group. The final step involves esterification with t-butyl groups to protect the carboxylate functionalities. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the ester groups results in the formation of alcohols.
Scientific Research Applications
(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and catalysis.
Biology: Employed in biochemical assays to investigate enzyme activities and protein-metal interactions.
Medicine: Explored for its potential in drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of advanced materials and environmental remediation processes.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with a simpler structure.
Diethylenetriaminepentaacetic Acid (DTPA): Another chelating agent with additional coordination sites.
Nitrilotriacetic Acid (NTA): A smaller chelating agent with fewer coordination sites.
Uniqueness
(S)-4-Aminobenzyl Ethylenediaminetetraacetic Acid Tetra(t-butyl) Ester is unique due to its combination of the ethylenediaminetetraacetic acid backbone and the 4-aminobenzyl group. This structure provides enhanced specificity and stability in metal ion binding, making it more effective in certain applications compared to other chelating agents.
Properties
IUPAC Name |
tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H55N3O8/c1-30(2,3)41-26(37)19-35(20-27(38)42-31(4,5)6)18-25(17-23-13-15-24(34)16-14-23)36(21-28(39)43-32(7,8)9)22-29(40)44-33(10,11)12/h13-16,25H,17-22,34H2,1-12H3/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBILLEYSBXFQAU-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(C[C@H](CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H55N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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